molecular formula C4H8BrFO B2554579 1-(2-Bromoethoxy)-2-fluoroethane CAS No. 2503202-10-4

1-(2-Bromoethoxy)-2-fluoroethane

Cat. No.: B2554579
CAS No.: 2503202-10-4
M. Wt: 171.009
InChI Key: CKDUURXYNYYVLG-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-fluoroethane is an organic compound that features both bromine and fluorine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-2-fluoroethane can be synthesized through a multi-step process involving the reaction of 2-fluoroethanol with 2-bromoethanol under specific conditions. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-2-fluoroethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Elimination Reactions: Conditions typically involve the use of strong bases and elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted ethoxy derivatives.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to alkenes or alkanes.

Scientific Research Applications

1-(2-Bromoethoxy)-2-fluoroethane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism by which 1-(2-Bromoethoxy)-2-fluoroethane exerts its effects involves its ability to participate in nucleophilic substitution and elimination reactions. The presence of both bromine and fluorine atoms allows for selective reactivity, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-bromoethoxy)ethane
  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-Bromo-1-(2-bromoethoxy)ethane

Uniqueness

1-(2-Bromoethoxy)-2-fluoroethane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens allows for selective reactivity and makes the compound valuable in various synthetic applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile tool in chemical research.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-fluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrFO/c5-1-3-7-4-2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDUURXYNYYVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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